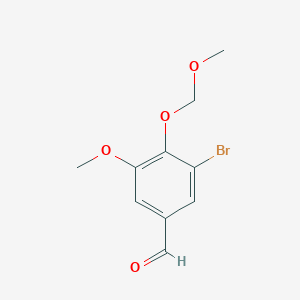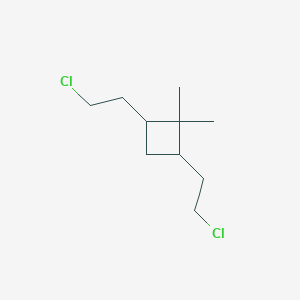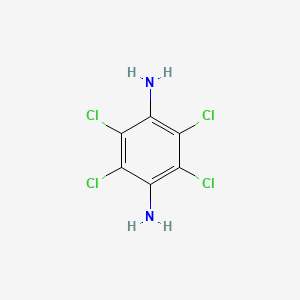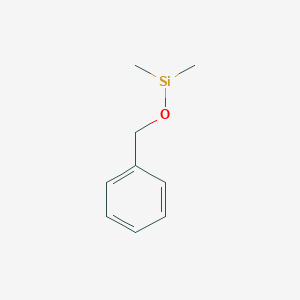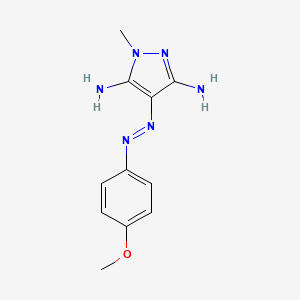
5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that incorporates both azo and pyrazole moieties. This compound is part of the azo dye family, which is known for its vivid colors and wide range of applications in various fields, including pharmaceuticals, textiles, and biological research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine typically involves the cyclization of 2-arylhydrazono-3-ketiminobutyronitriles with hydrazine monohydrate. This reaction is followed by diazotization and coupling with ethyl acetoacetate to produce the desired azo-pyrazole compound . The reaction conditions often include the use of acidic or basic catalysts and are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-component reactions that are designed to be efficient and scalable. One-pot synthesis methods, which combine all reactants in a single reaction vessel, are often employed to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the azo and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrate for cyclization, ethyl acetoacetate for coupling, and various oxidizing and reducing agents for modifying the azo and pyrazole groups. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various azo-pyrazole derivatives, which can be further functionalized to enhance their properties for specific applications .
科学的研究の応用
5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyrazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
5-Amino-4-arylazo-3-methyl-1H-pyrazoles: These compounds share a similar structure but differ in the substituents on the aryl and pyrazole rings.
Thiazole Derivatives: These compounds also contain heterocyclic rings and exhibit similar biological activities.
Uniqueness
What sets 5-Imino-4-((4-methoxyphenyl)diazenyl)-2-methyl-2,5-dihydro-1H-pyrazol-3-amine apart is its unique combination of azo and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
5460-43-5 |
|---|---|
分子式 |
C11H14N6O |
分子量 |
246.27 g/mol |
IUPAC名 |
4-[(4-methoxyphenyl)diazenyl]-1-methylpyrazole-3,5-diamine |
InChI |
InChI=1S/C11H14N6O/c1-17-11(13)9(10(12)16-17)15-14-7-3-5-8(18-2)6-4-7/h3-6H,13H2,1-2H3,(H2,12,16) |
InChIキー |
NWQQBZKPONFZBT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)N)N=NC2=CC=C(C=C2)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


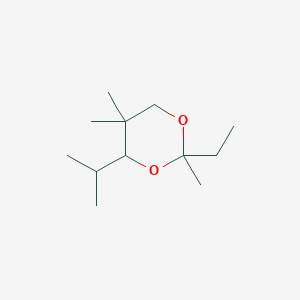
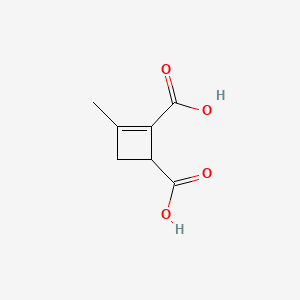
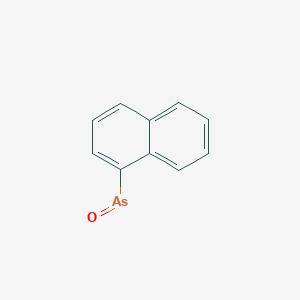
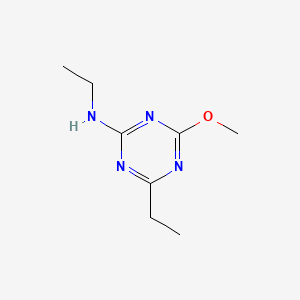
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)
